Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride is a heterocyclic compound that contains both imidazole and thiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminothiazole with bromoacetaldehyde under acidic conditions to form the imidazo[2,1-b]thiazole core. The resulting compound is then treated with methylamine to introduce the methanamine group, followed by hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. This method allows for precise control over reaction conditions and minimizes the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Imidazo[2,1-b]thiazol-3-ylmethanone.
Reduction: Imidazo[2,1-b]thiazol-3-ylmethanol.
Substitution: Various substituted imidazo[2,1-b]thiazol-3-ylmethanamines.
Wissenschaftliche Forschungsanwendungen
Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Imidazo[2,1-b]thiazol-6-ylethanamine hydrochloride
- Imidazo[2,1-b]thiazol-6-ylpropanoic acid hydrochloride
- Imidazo[2,1-b]thiazol-6-ylethylamine dihydrochloride
Uniqueness
Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanamine group allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and material science .
Eigenschaften
Molekularformel |
C6H8ClN3S |
---|---|
Molekulargewicht |
189.67 g/mol |
IUPAC-Name |
imidazo[2,1-b][1,3]thiazol-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H7N3S.ClH/c7-3-5-4-10-6-8-1-2-9(5)6;/h1-2,4H,3,7H2;1H |
InChI-Schlüssel |
DNIADKFKHXBYJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CSC2=N1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.